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Compound of Interest

Compound Name: OM 163

Cat. No.: B1174827 Get Quote

Disclaimer: Direct, comprehensive chemical and structural data for the immunomodulator OM-

163 is not readily available in the public domain. This guide has been constructed by leveraging

detailed information on OM-174, a closely related and well-characterized triacyl lipid A

analogue developed by the same pharmaceutical company, OM Pharma. The data presented

for OM-174 is considered a strong surrogate for understanding the core chemical and physical

properties of OM-163.

Introduction to OM-163 and its Analogue OM-174
OM-163 is an immunomodulatory compound identified as a lipid A mimetic. It is part of a class

of molecules designed to interact with the innate immune system, primarily through Toll-like

receptors (TLRs). Due to the limited availability of specific data for OM-163, this technical guide

focuses on the extensively studied analogue, OM-174. OM-174 is a triacylated lipid A partial

structure that has been investigated for its physicochemical properties and biological activities,

including its potential in cancer immunotherapy.[1][2] Like other lipid A analogues, its

mechanism of action is tied to its ability to trigger immune responses through TLR signaling.

Chemical Structure
While the exact structure of OM-163 is not publicly disclosed, the general structure of lipid A,

from which it is derived, consists of a bisphosphorylated disaccharide of glucosamine that is

decorated with multiple fatty acid chains. The number and length of these acyl chains are

critical determinants of the molecule's biological activity.
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OM-174, a triacyl lipid A partial structure, is characterized by having three fatty acid chains.

This is in contrast to the more potent endotoxic hexaacyl lipid A found in E. coli. The reduced

acylation is a common strategy in the design of lipid A analogues to mitigate toxicity while

retaining immunomodulatory effects.

Physicochemical Properties
The physicochemical characteristics of lipid A analogues are crucial for their biological function,

influencing their aggregation in aqueous solutions, their ability to interact with binding proteins,

and their presentation to cell surface receptors. The following data for OM-174 provides insight

into these properties.

Quantitative Data Summary
Property Value (for OM-174) Significance

Phase Transition Temperature

(Tc)
0 °C

The low transition temperature

from a gel to a liquid-crystalline

phase indicates high fluidity of

the acyl chains at physiological

temperature (37 °C).[1][2][3]

Molecular Area
0.78 ± 0.04 nm² (at 30

mN·m⁻¹)

This measurement provides an

indication of the space a single

molecule occupies in a lipid

monolayer, which is relevant

for its interaction with cell

membranes.[2][3]

Aggregate Structure Micellar HI structure

In aqueous solutions under

near-physiological conditions,

OM-174 forms cylindrical

micelles where the lipid

backbones are on the surface

and the acyl chains are

directed inward.[1][2][3]

Comparative Biological Activity of OM-174
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Assay
Activity of OM-174 relative
to Hexaacyl Lipid A

Implication

Limulus Amebocyte Lysate

(LAL) Assay
>105-fold less active

Indicates significantly lower

endotoxic potential.[1][2][3]

Interleukin-6 (IL-6) Induction in

Human Mononuclear Cells
~10-fold less active

Demonstrates retained, albeit

reduced, pro-inflammatory

signaling capacity.[1][2][3]

Nitric Oxide (NO) Induction in

Murine Macrophages
Equally active

Shows potent activation of

certain innate immune

responses.[1][2][3]

Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of

lipid A analogues like OM-174.

General Synthesis of Lipid A Analogues
The synthesis of lipid A analogues is a complex multi-step process. While the specific protocol

for OM-163 or OM-174 is proprietary, a general approach involves the following key stages:

Preparation of Monosaccharide Building Blocks: This involves the synthesis of appropriately

protected glucosamine derivatives that will form the disaccharide backbone.

Glycosylation: The protected monosaccharide units are coupled to form the disaccharide

backbone.

Acylation: Fatty acid chains of desired lengths are attached to the hydroxyl and amino

groups of the disaccharide. The number and position of these acyl chains are critical for the

final biological activity.

Phosphorylation: Phosphate groups are added to the 1 and 4' positions of the disaccharide.

Deprotection: All protecting groups are removed to yield the final lipid A analogue.
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Purification: The final product is purified using chromatographic techniques such as silica gel

chromatography and high-performance liquid chromatography (HPLC).

Characterization of Physicochemical Properties
The following methods were employed to characterize OM-174:

X-ray Diffraction: Used to determine the aggregate structure of the lipid A analogue in an

aqueous environment. The observation of specific diffraction patterns allows for the

identification of structures like the micellar HI phase.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to study the

conformational behavior of different functional groups within the molecule, such as the

phosphate and ester groups. It provides insights into hydration and intermolecular

interactions.[2]

Fluorescence Resonance Energy Transfer (FRET) Spectroscopy: Employed to measure the

rate of intercalation of the lipid A analogue into phospholipid membranes, mimicking the

interaction with a macrophage cell membrane. This can be done in the presence and

absence of lipopolysaccharide-binding protein (LBP) to understand its role in the process.[1]

Signaling Pathway and Mechanism of Action
OM-163 and its analogues exert their immunomodulatory effects by activating Toll-like

receptors, which are key components of the innate immune system. OM-174 has been shown

to be an agonist for both TLR2 and TLR4. The activation of TLR4 is the classical pathway for

lipid A.

TLR4 Signaling Pathway
Upon binding of a lipid A analogue to the MD-2 co-receptor, which is associated with TLR4, a

signaling cascade is initiated. This leads to the activation of transcription factors such as NF-κB

and IRF3, resulting in the production of pro-inflammatory cytokines and type I interferons.
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Caption: TLR4 signaling pathway activated by OM-163/OM-174.
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Experimental Workflow for Assessing Immune
Activation
The following workflow outlines the steps to evaluate the immunomodulatory activity of a lipid A

analogue.
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Start: Lipid A Analogue
(e.g., OM-163)

Isolate Human Mononuclear Cells
or Murine Macrophages

Stimulate Cells with
Lipid A Analogue
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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